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molecular formula C10H8O4S B1605454 2-Naphthalenesulfonic acid, 7-hydroxy- CAS No. 92-40-0

2-Naphthalenesulfonic acid, 7-hydroxy-

Cat. No. B1605454
M. Wt: 224.23 g/mol
InChI Key: MVEOHWRUBFWKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07270406B2

Procedure details

7-Hydroxynaphthalene-2-sulfonic acid (250 g, 1.16 mol) was added in portions to a mixture of concentrated H2SO4 (950 g) and water (50 g). The mixture was stirred at 110-120° C. for 3 hours, cooled to room temperature, added to a mixture of ice and water (5000 ml) and the product precipitated by the addition of sodium chloride. The resultant slurry was warmed to 90° C. to dissolve the product, stirred for 1 hour at this temperature and then allowed to cool. The product was filtered off and the damp product dissolved in water (3000 ml) at pH 10 by the addition of concentrated sodium hydroxide solution. The solution was then filtered to remove a small amount of insoluble material. The pH of the filtrate was lowered to 7 with concentrated HCl and the product precipitated by the addition sodium chloride. The product was filtered off and dried in a vacuum oven to give 117 g of a cream solid (68% yield).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
5000 mL
Type
solvent
Reaction Step Two
Name
cream solid
Yield
68%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1.[OH:16][S:17](O)(=[O:19])=[O:18]>O>[OH:1][C:2]1[C:3]([S:17]([OH:19])(=[O:18])=[O:16])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([S:12]([OH:15])(=[O:13])=[O:14])=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
OC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)O
Name
Quantity
950 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
5000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110-120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the product precipitated by the addition of sodium chloride
TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was warmed to 90° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the product
STIRRING
Type
STIRRING
Details
stirred for 1 hour at this temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The product was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
the damp product dissolved in water (3000 ml) at pH 10 by the addition of concentrated sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble material
CUSTOM
Type
CUSTOM
Details
the product precipitated by the addition sodium chloride
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
3 h
Name
cream solid
Type
product
Smiles
OC=1C(=CC2=CC=C(C=C2C1)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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